molecular formula C14H10Cl3NO2 B11560003 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

Cat. No.: B11560003
M. Wt: 330.6 g/mol
InChI Key: KRIUSJUDMDBZKK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to trigger immune responses in plants, making it a valuable tool in the study of plant immunity and the development of environmentally-safe pesticides .

Preparation Methods

The synthesis of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloro-4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the imino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets in plants. It activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This immune response involves the production of reactive oxygen intermediates (ROIs), changes in ion fluxes, and the activation of defense-related genes .

Comparison with Similar Compounds

2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is part of a structural class of compounds known as phenyl-imino-methyl-phenol derivatives (PMPs). Similar compounds include:

Properties

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

2,4-dichloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-10(6-11(13)16)18-7-8-4-9(15)5-12(17)14(8)19/h2-7,19H,1H3

InChI Key

KRIUSJUDMDBZKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl

Origin of Product

United States

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